S130 Exhibits Protease Selectivity Not Demonstrated for Tioconazole
S130 demonstrates target selectivity across a panel of proteases including cysteine proteases (CASP3, CASP8, CASP9), aspartate proteases (CTSD, CTSE), and serine proteases (thrombin, factor Xa, plasmin, kallikrein), with no significant inhibition of these off-target enzymes reported at tested concentrations [1]. In contrast, tioconazole inhibits both ATG4A and ATG4B with IC50 values of 1.3 µM and 1.8 µM respectively [2], demonstrating broader ATG4 isoform activity without reported selectivity data against other protease families.
| Evidence Dimension | Protease selectivity profile |
|---|---|
| Target Compound Data | No significant inhibition of CASP3, CASP8, CASP9, CTSD, CTSE, thrombin, factor Xa, plasmin, kallikrein |
| Comparator Or Baseline | Tioconazole: inhibits ATG4A (IC50 1.3 µM) and ATG4B (IC50 1.8 µM); selectivity against other protease families not reported |
| Quantified Difference | S130: ATG4B-selective; Tioconazole: dual ATG4A/ATG4B inhibition |
| Conditions | Panel of recombinant protease activity assays |
Why This Matters
S130 provides a more target-specific tool for dissecting ATG4B-dependent autophagy mechanisms, whereas tioconazole's dual ATG4A/ATG4B inhibition may confound isoform-specific functional studies.
- [1] Fu Y, Hong L, Xu J, Zhong G, Gu Q, Gu Q, et al. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo. Autophagy. 2019;15(2):295-311. (Figure 2B: Target selectivity panel) View Source
- [2] Liu PF, Tsai KL, Hsu CJ, Tsai WC, Cheng JS, Chang HW, et al. Drug repurposing screening identifies tioconazole as an ATG4 inhibitor that suppresses autophagy and sensitizes cancer cells to chemotherapy. Theranostics. 2018;8(3):830-845. View Source
